3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is an organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring This particular compound is characterized by the presence of two methyl groups at positions 3 and 7 on the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves a multi-step process. One common method is the reaction of an amine with formaldehyde and a phenol derivative under acidic conditions to form the benzoxazine ring. The reaction is usually carried out at elevated temperatures to facilitate ring closure .
Industrial Production Methods
In industrial settings, the production of benzoxazines can be scaled up using high-throughput mechanochemistry. This method involves the use of a milling system that allows for the simultaneous processing of multiple samples, leading to higher throughput compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to other heterocyclic structures.
Substitution: The methyl groups and other positions on the benzoxazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxo-derivatives, reduced heterocycles, and substituted benzoxazines, which can have different functional properties and applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a potassium channel activator and anti-inflammatory agent.
Medicine: It is being explored for its antihypertensive and COX-2 inhibitory activities.
Industry: Benzoxazines are used in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, as a potassium channel activator, it binds to potassium channels, leading to their opening and subsequent hyperpolarization of the cell membrane. This action can result in antihypertensive effects by relaxing vascular smooth muscles . Additionally, its anti-inflammatory effects are mediated through the inhibition of COX-2 enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 7 can affect the compound’s stability and its interaction with molecular targets, making it distinct from other benzoxazine derivatives .
Properties
CAS No. |
56346-36-2 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-9-10(5-7)12-6-8(2)11-9/h3-5,8,11H,6H2,1-2H3 |
InChI Key |
BFTIVVVZXIHRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(N1)C=CC(=C2)C |
Origin of Product |
United States |
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